molecular formula C30H27N5O2 B11478907 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(9H-carbazol-9-yl)propyl]acetamide

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(9H-carbazol-9-yl)propyl]acetamide

Cat. No.: B11478907
M. Wt: 489.6 g/mol
InChI Key: NMWZCRNQPPYZCD-UHFFFAOYSA-N
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Description

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(9H-carbazol-9-yl)propyl]acetamide is a complex organic compound that features a benzotriazole moiety and a carbazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(9H-carbazol-9-yl)propyl]acetamide typically involves multiple steps. The initial step often includes the preparation of the benzotriazole derivative, followed by the introduction of the phenoxy and carbazole groups through nucleophilic substitution reactions. The reaction conditions usually involve the use of organic solvents like dichloromethane or toluene, and catalysts such as triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(9H-carbazol-9-yl)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzotriazole or carbazole groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, toluene.

    Catalysts: Triethylamine, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(9H-carbazol-9-yl)propyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(9H-carbazol-9-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, potentially inhibiting metalloproteins or enzymes. The carbazole group may interact with cellular receptors or DNA, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-benzotriazol-2-yl)-4-methylphenol: Shares the benzotriazole moiety but lacks the carbazole group.

    2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol: Another benzotriazole derivative with different substituents.

    2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol: Similar structure with an allyl group instead of the carbazole moiety.

Uniqueness

The uniqueness of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(9H-carbazol-9-yl)propyl]acetamide lies in its combination of the benzotriazole and carbazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C30H27N5O2

Molecular Weight

489.6 g/mol

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(3-carbazol-9-ylpropyl)acetamide

InChI

InChI=1S/C30H27N5O2/c1-21-15-16-29(28(19-21)35-32-24-11-4-5-12-25(24)33-35)37-20-30(36)31-17-8-18-34-26-13-6-2-9-22(26)23-10-3-7-14-27(23)34/h2-7,9-16,19H,8,17-18,20H2,1H3,(H,31,36)

InChI Key

NMWZCRNQPPYZCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCCCN2C3=CC=CC=C3C4=CC=CC=C42)N5N=C6C=CC=CC6=N5

Origin of Product

United States

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